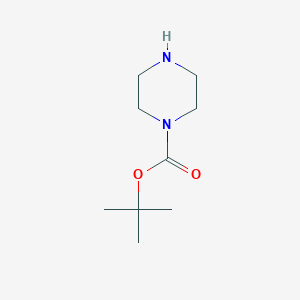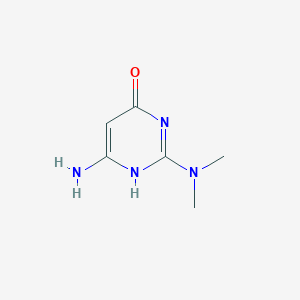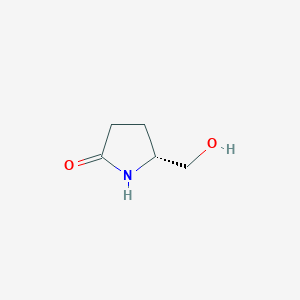
Nicotelline
Descripción general
Descripción
Nicotelline is an alkaloid that has been identified as a constituent of tobacco smoke . It has the molecular formula C15H11N3 .
Synthesis Analysis
The synthesis of nicotelline has been reported previously . It is commercially available and its isotopomers were characterized by physical and spectral properties .Molecular Structure Analysis
Nicotelline is a terpyridine consisting of three linked pyridine rings . Its molecular formula is C15H11N3 .Chemical Reactions Analysis
The chemical structure of nicotelline was elucidated in 1956 . This structure was confirmed by laboratory synthesis .Physical And Chemical Properties Analysis
Nicotelline is a crystalline solid with a melting point of 147-148 °C . It is soluble in hot water, chloroform, ethanol, and benzene .Aplicaciones Científicas De Investigación
Biomarker for Tobacco Use
Nicotelline has been proposed as a biomarker for tobacco use . It is a constituent of tobacco smoke and can be used to verify tobacco use and abstinence . This application is particularly useful in clinical trials of smoking cessation, where biochemical verification of tobacco use and abstinence increases scientific rigor .
Environmental Tracer for Tobacco Smoke
Nicotelline can act as an environmental tracer for tobacco smoke . It can be used to assess the global tobacco smoke contribution to environmental pollution . This is particularly relevant in the context of air quality monitoring and public health.
Assessment of Secondhand Smoke Exposure
The presence of Nicotelline in the environment can be used to assess the exposure to secondhand smoke . This can help in understanding the health risks associated with secondhand smoke exposure.
Indicator of Indoor Air Quality
Nicotelline can be used as an indicator of indoor air quality . High levels of Nicotelline in indoor air can indicate poor air quality due to tobacco smoke.
Study of Smoking Patterns
The levels of Nicotelline can be used to study smoking patterns . This can provide valuable insights into the behavior of smokers, which can be useful in designing interventions for smoking cessation.
Assessment of Third-hand Smoke Exposure
Nicotelline can also be used to assess the exposure to third-hand smoke . Third-hand smoke refers to the residual nicotine and other chemicals left on indoor surfaces by tobacco smoke. People are exposed to these hazardous chemicals through touch, ingestion, and inhalation.
Study of Tobacco Smoke Toxicants
Nicotelline, being a constituent of tobacco smoke, can be used in the study of toxicants affecting the atmosphere . This can help in understanding the environmental impact of tobacco smoke.
Estimation of Tobacco Smoke Impact on Particulate Matter
Nicotelline can be used to estimate the tobacco smoke impact on particulate matter . This can provide valuable information about the contribution of tobacco smoke to air pollution.
Mecanismo De Acción
Target of Action
Nicotelline, a nicotine-related alkaloid, is a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics . Nicotelline also interacts with nicotinic acetylcholine receptors (nAChRs) in the brain .
Mode of Action
Nicotelline interacts with its primary targets, CYP2A6 and nAChRs, in a specific manner. It acts as a weak inhibitor of CYP2A6 , meaning it can reduce the activity of this enzyme to some extent. As for nAChRs, Nicotelline likely acts as an agonist, similar to nicotine .
Biochemical Pathways
Nicotine is known to affect various biochemical pathways, including calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling .
Pharmacokinetics (ADME Properties)
It’s known that nicotelline is soluble in hot water, chloroform, ethanol, and benzene , which suggests it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of Nicotelline.
Result of Action
Given its interaction with nachrs, it’s likely that nicotelline influences neuronal excitability and cell signaling mechanisms . More research is needed to fully elucidate the molecular and cellular effects of Nicotelline’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nicotelline. For instance, Nicotelline has been proposed as a biomarker or environmental tracer for tobacco smoke . This suggests that the presence of tobacco smoke in the environment could potentially influence the action of Nicotelline.
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dipyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILSPHJMIPYURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197781 | |
| Record name | Nicotelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotelline | |
CAS RN |
494-04-2 | |
| Record name | 3,2′:4′,3′′-Terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is nicotelline and why is it considered a good biomarker for combusted tobacco products?
A: Nicotelline is a minor tobacco alkaloid found in tobacco smoke. Unlike nicotine, which is present in both traditional cigarettes and electronic nicotine delivery systems (ENDS), nicotelline is primarily found in the particulate matter of combusted tobacco products. [, ] This makes it a more specific marker for traditional cigarette smoking. [] Additionally, its short half-life of 2-3 hours allows researchers to assess recent cigarette use. []
Q2: How does the presence of nicotelline in house dust correlate with smoking habits?
A: Studies have shown a correlation between nicotelline levels in house dust and smoking habits of residents. Houses of smokers exhibit significantly higher concentrations of nicotelline in settled house dust compared to homes of non-smokers. [, ] This highlights the persistence of tobacco smoke pollutants in the environment and their potential health risks.
Q3: Can nicotelline be used to differentiate between exclusive e-cigarette users and dual users (those who both smoke and vape)?
A: Yes, measuring nicotelline levels in urine can help distinguish between exclusive ENDS users and dual users. As nicotelline is not found in significant amounts in e-cigarette liquids, its presence in urine indicates recent use of combusted tobacco products. [, ] This is particularly useful in research studying the effects of dual use compared to exclusive cigarette smoking.
Q4: Are there other biomarkers that can be used in conjunction with nicotelline to assess tobacco exposure?
A: Yes, researchers often utilize a combination of biomarkers for a more comprehensive assessment of tobacco exposure. For instance, nicotine metabolites like total nicotine equivalents (TNE) indicate nicotine exposure from any source, including ENDS and cigarettes. [] Another biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, indicates combusted tobacco use within several weeks prior to sample collection due to its longer half-life. [, ]
Q5: What analytical techniques are commonly used to detect and quantify nicotelline in various matrices?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for the detection and quantification of nicotelline in various matrices, including urine, house dust, and tobacco smoke. [, , , ] This technique offers high sensitivity and selectivity, enabling accurate measurement even at trace levels.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)


